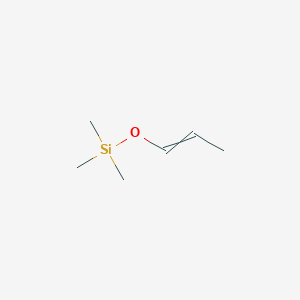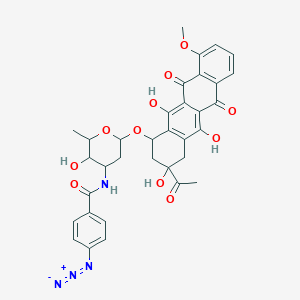
Silane, trimethyl(1-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(1-propenyloxy)- is a colorless liquid that is widely used in scientific research. It is also known as Tripropenoxysilane, and its chemical formula is C9H20O Si. This compound belongs to the group of organosilicon compounds and is used in various applications such as adhesives, coatings, and sealants.
Mécanisme D'action
Silane, trimethyl(1-propenyloxy)- acts as a coupling agent between the inorganic and organic phases. It forms a covalent bond with the inorganic phase, such as silica or alumina, and a reactive group with the organic phase, such as a vinyl group. The covalent bond between the inorganic and organic phases enhances the mechanical properties of the material. The reactive group in the organic phase allows for the formation of a crosslinked network, which improves the chemical and thermal stability of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of silane, trimethyl(1-propenyloxy)-. However, it is not known to have any toxic effects on humans or animals. It is not known to have any mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using silane, trimethyl(1-propenyloxy)- in lab experiments include its ability to improve the mechanical, chemical, and thermal properties of materials. It is also easy to handle and has a long shelf life. The limitations of using silane, trimethyl(1-propenyloxy)- in lab experiments include its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of silane, trimethyl(1-propenyloxy)- in scientific research. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the use of silane, trimethyl(1-propenyloxy)- in the preparation of functionalized surfaces for biomedical applications. Silane, trimethyl(1-propenyloxy)- can also be used in the preparation of nanocomposites with improved properties for various applications. Finally, the use of silane, trimethyl(1-propenyloxy)- in the preparation of advanced coatings and adhesives is an area of future research.
Conclusion:
Silane, trimethyl(1-propenyloxy)- is a versatile compound that is widely used in scientific research. It is used as a coupling agent, surface modifier, crosslinking agent, and adhesive in various applications. The synthesis method of silane, trimethyl(1-propenyloxy)- is straightforward and yields high-quality product. The compound has several advantages, including its ability to improve the mechanical, chemical, and thermal properties of materials. However, there are limitations to its use, including its high cost and the need for specialized equipment and expertise. Despite these limitations, there are several future directions for the use of silane, trimethyl(1-propenyloxy)- in scientific research, including the development of new synthesis methods and the preparation of advanced materials for various applications.
Méthodes De Synthèse
Silane, trimethyl(1-propenyloxy)- is synthesized by the reaction of trimethylsilyl chloride with 1-propenyl alcohol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yields. The chemical reaction can be represented as follows:
(CH3)3SiCl + CH2=CHCH2OH → (CH3)3SiOCH2CH=CH2 + HCl
Applications De Recherche Scientifique
Silane, trimethyl(1-propenyloxy)- is used in various scientific research applications. It is used as a coupling agent in the synthesis of silica-based materials such as silica nanoparticles, silica aerogels, and silica gels. It is also used as a surface modifier in the preparation of functionalized surfaces. Silane, trimethyl(1-propenyloxy)- is used as a crosslinking agent in the preparation of polymers and coatings. It is used in the preparation of adhesives and sealants.
Propriétés
Numéro CAS |
19879-97-1 |
|---|---|
Nom du produit |
Silane, trimethyl(1-propenyloxy)- |
Formule moléculaire |
C12H11NO |
Poids moléculaire |
130.26 g/mol |
Nom IUPAC |
trimethyl(prop-1-enoxy)silane |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5-6H,1-4H3 |
Clé InChI |
YKPHTSHERCDMCL-UHFFFAOYSA-N |
SMILES |
CC=CO[Si](C)(C)C |
SMILES canonique |
CC=CO[Si](C)(C)C |
Autres numéros CAS |
19879-97-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)










![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
